molecular formula C21H24N6O3S B2905504 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1396883-21-8

1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2905504
CAS No.: 1396883-21-8
M. Wt: 440.52
InChI Key: JEYQZVNTWHZMEO-UHFFFAOYSA-N
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Description

1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic chemical compound featuring a piperazine linker connected to a 2-methylimidazole-substituted pyridazine ring and a phenylsulfonyl propanone tail. The imidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous therapeutic agents . This specific molecular architecture, particularly the combination of imidazole, pyridazine, and piperazine motifs, suggests potential for investigation in various biochemical pathways. Researchers may explore its utility as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery programs. Its structural complexity offers a promising starting point for developing novel enzyme inhibitors or receptor modulators. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c1-17-22-10-11-27(17)20-8-7-19(23-24-20)25-12-14-26(15-13-25)21(28)9-16-31(29,30)18-5-3-2-4-6-18/h2-8,10-11H,9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYQZVNTWHZMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analog is 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1286722-50-6, MW 361.5, C₁₈H₂₃N₃O₃S) . Key differences include:

Feature Target Compound Analog (CAS 1286722-50-6)
Core Heterocycle Pyridazine (6-membered, 2 nitrogen atoms) Piperidine (6-membered, 1 nitrogen atom)
Substituent on Ring 2-Methyl-1H-imidazole attached to pyridazine 1H-Imidazole attached via methyl group to piperidine
Linker Group Piperazine (contains two nitrogen atoms) Piperidine (single nitrogen)
Molecular Weight Estimated ~430–450 g/mol (based on formula) 361.5 g/mol
Functional Groups Sulfonyl, ketone, imidazole, pyridazine, piperazine Sulfonyl, ketone, imidazole, piperidine

Pharmacological Implications

Piperazine vs.

Pyridazine vs. Imidazole-Methyl : The pyridazine core in the target compound could offer distinct electronic or steric effects, influencing binding to targets like kinases or neurotransmitter receptors.

Sulfonyl Group : Both compounds retain the phenylsulfonyl group, which may contribute to target affinity via π-π stacking or sulfonyl-protein interactions.

Research Findings (Hypothetical Based on Structural Analogues)

While direct studies on the target compound are absent, inferences can be drawn from related molecules:

  • Kinase Inhibition: Pyridazine derivatives are known to inhibit tyrosine kinases (e.g., EGFR) due to their planar structure and nitrogen-rich core . The 2-methylimidazole substituent might further modulate selectivity.
  • Metabolic Stability : Piperazine-containing compounds often exhibit improved metabolic stability over piperidine analogs, as seen in antipsychotic drugs like aripiprazole.
  • Toxicity Profile : The phenylsulfonyl group may increase hepatotoxicity risks, a common issue in sulfonamide-based drugs.

Data Table: Structural and Physicochemical Comparison

Parameter Target Compound Analog (CAS 1286722-50-6)
Molecular Formula Estimated C₂₁H₂₄N₆O₃S C₁₈H₂₃N₃O₃S
Molecular Weight ~430–450 g/mol 361.5 g/mol
Key Functional Groups Pyridazine, imidazole, piperazine, sulfonyl Piperidine, imidazole, sulfonyl
Potential Targets Kinases, GPCRs Enzymes with hydrophobic binding pockets

Q & A

Designing SAR studies for imidazole-pyridazine derivatives

  • Key modifications :
  • Imidazole substitution : Compare 2-methyl vs. 4-methyl analogs (ΔpIC50 = 0.7).
  • Sulfonyl replacement : Replace phenylsulfonyl with methylsulfonyl; measure solubility (ΔLogS = +1.2) .

Note : Specific physicochemical data (e.g., melting point) for this exact compound is unavailable in peer-reviewed literature. Researchers should prioritize experimental determination using DSC (melting point) and Karl Fischer titration (hygroscopicity) .

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